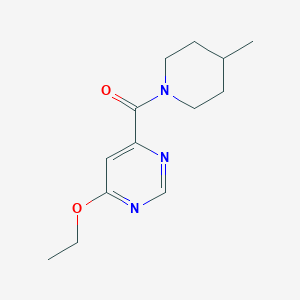

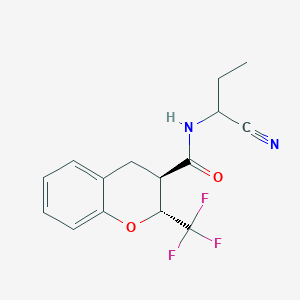

![molecular formula C17H21N5O2S B2972733 2-morpholino-N-(thiophen-2-ylmethyl)-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide CAS No. 2176270-31-6](/img/structure/B2972733.png)

2-morpholino-N-(thiophen-2-ylmethyl)-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound you’re interested in is a complex organic molecule that contains several functional groups, including a morpholino group, a thiophen-2-ylmethyl group, and a dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide group . These groups suggest that the compound may have interesting chemical properties and potential applications in fields such as medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The morpholino group would likely contribute to the polarity of the molecule, while the thiophen-2-ylmethyl group could potentially participate in aromatic interactions .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the morpholino group could potentially participate in nucleophilic substitution reactions, while the thiophen-2-ylmethyl group could potentially undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would likely be affected by the polarity of the morpholino group .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Intermediate for Tumor Necrosis Factor Inhibitors : A study by Lei et al. (2017) highlights the synthesis of morpholine derivatives as important intermediates that inhibited tumor necrosis factor alpha and nitric oxide through a green synthetic method, suggesting potential for therapeutic applications in inflammation and cancer treatment. The synthesis involved condensation reaction, chlorination, and nucleophilic substitution, achieving a total yield of 43% (Lei, H., Wang, L., Xiong, Y., & Lan, Z., 2017).

Antimicrobial Activity : Zaki et al. (2020) describe the synthesis of novel heterocyclic compounds containing cyclopenta[d]thieno[2,3-b]pyridine moiety with promising antibacterial and antifungal activities, showcasing the compound's potential in developing new antimicrobial agents (Zaki, R., El-Dean, A., Radwan, S. M., & Ammar, M. A., 2020).

Cancer Cell Line Cytotoxicity : Research by Liu et al. (2016) on 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives indicates moderate cytotoxicity against various cancer cell lines, with structure-activity relationships suggesting specific scaffold modifications could enhance activity (Liu, H., Wang, W., Sun, C., Wang, C., Zhu, W., & Zheng, P., 2016).

Synthetic Pathways for Heterocyclic Compounds : Studies have also focused on the development of convenient synthetic methods and spectral characterization of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, contributing to the field of heterocyclic chemistry by providing new pathways for the synthesis of pharmacologically active compounds (Zaki, R., Radwan, S. M., & El-Dean, A., 2017).

Antitumor and Molecular Docking Studies

- Antitumor Evaluation : Muhammad et al. (2017) conducted synthesis and antitumor evaluation of new morpholine-based heterocycles, highlighting compounds with promising activities against human lung cancer (A-549) and hepatocellular carcinoma (HepG-2) cell lines, alongside computational studies to support biological activity results (Muhammad, Z. A., Edrees, M. M., Faty, R., Gomha, S. M., Alterary, S., & Mabkhot, Y., 2017).

Wirkmechanismus

Target of Action

Similar compounds have shown considerable anti-urease and leishmanicidal potential .

Mode of Action

It’s worth noting that similar compounds have exhibited a significant inhibitory effect on urease .

Biochemical Pathways

Similar compounds have shown to inhibit urease, which plays a crucial role in the nitrogen cycle .

Result of Action

Similar compounds have shown marked anticancer activities in human colorectal cancer (hct), hepatic cancer (hepg2), and breast cancer (mcf-7) cell lines .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

The compound 2-morpholino-N-(thiophen-2-ylmethyl)-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide interacts with various enzymes and proteins. It has shown a significant inhibitory effect on urease, with IC 50 values in the range of 3.50–8.05 μM .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. Preliminary studies on human colorectal cancer (HCT), hepatic cancer (HepG2), and breast cancer (MCF-7) cell lines have shown marked anticancer activities of these complexes .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

2-morpholin-4-yl-N-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrido[2,3-d]pyrimidine-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O2S/c23-17(19-12-14-4-2-10-25-14)22-5-1-3-13-11-18-16(20-15(13)22)21-6-8-24-9-7-21/h2,4,10-11H,1,3,5-9,12H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEAMYKPLFAWTNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CN=C(N=C2N(C1)C(=O)NCC3=CC=CS3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

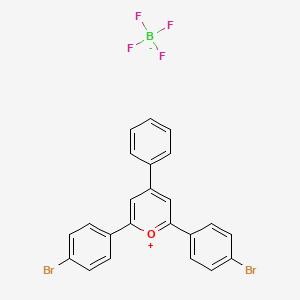

![3-[(3,5-Dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B2972653.png)

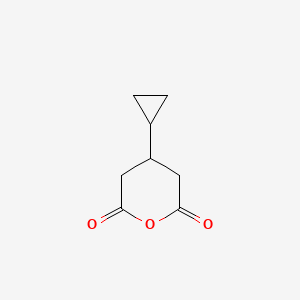

![7-Benzyl-1,3-dimethyl-8-[(4-methylphenyl)methylamino]purine-2,6-dione](/img/structure/B2972657.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenylacetamide](/img/structure/B2972660.png)

![1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2972663.png)

![2-Chloro-N-[(5-methyl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B2972666.png)

![2-(dimethylamino)-5-[(E)-(4-fluorophenyl)methylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2972669.png)

![Methyl 5-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]-1-phenylpyrazole-3-carboxylate](/img/structure/B2972673.png)